Cas no 174791-66-3 (Phenol, 4-fluoro-2,6-bis(1-methylethyl)-)

Phenol, 4-fluoro-2,6-bis(1-methylethyl)-, is a fluorinated phenolic compound featuring two isopropyl groups at the 2- and 6-positions and a fluorine substituent at the 4-position. This structural configuration enhances steric hindrance and electronic effects, making it a valuable intermediate in organic synthesis and specialty chemical applications. The fluorine atom contributes to increased reactivity in electrophilic substitution reactions, while the bulky isopropyl groups improve thermal and oxidative stability. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials, where controlled functionalization and stability are critical. Its unique properties also make it suitable for catalytic and ligand applications in coordination chemistry.
Phenol, 4-fluoro-2,6-bis(1-methylethyl)- structure
174791-66-3 structure
Product Name:Phenol, 4-fluoro-2,6-bis(1-methylethyl)-
CAS No:174791-66-3
MF:C12H17FO
MW:196.261187314987
CID:4704369
Update Time:2025-10-28

Phenol, 4-fluoro-2,6-bis(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-fluoro-2,6-bis(1-methylethyl)-
    • Inchi: 1S/C12H17FO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
    • InChI Key: BAHYFNRLSGHTRP-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=C(C=1)C(C)C)O)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Topological Polar Surface Area: 20.2

Phenol, 4-fluoro-2,6-bis(1-methylethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04440-5g
4-fluoro-2,6-diisopropylphenol
174791-66-3 95%
5g
$1800 2023-09-07

Additional information on Phenol, 4-fluoro-2,6-bis(1-methylethyl)-

Recent Advances in the Study of Phenol, 4-fluoro-2,6-bis(1-methylethyl)- (CAS: 174791-66-3): A Comprehensive Research Brief

The chemical compound Phenol, 4-fluoro-2,6-bis(1-methylethyl)-, identified by its CAS number 174791-66-3, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique fluorinated phenol structure with isopropyl substituents, has shown promising potential in various applications, including drug development and material science. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the synthetic pathways for Phenol, 4-fluoro-2,6-bis(1-methylethyl)-, emphasizing its efficient production through multi-step organic reactions. Researchers have optimized the fluorination and alkylation processes to achieve higher yields and purity, which are critical for its application in pharmaceutical formulations. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

In the realm of biological activity, Phenol, 4-fluoro-2,6-bis(1-methylethyl)- has demonstrated notable antimicrobial and anti-inflammatory properties. Preliminary in vitro studies indicate that this compound exhibits potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, its anti-inflammatory activity has been explored in cellular models, where it effectively reduced the production of pro-inflammatory cytokines. These findings suggest its potential as a lead compound for developing new antimicrobial and anti-inflammatory agents.

Further investigations into the mechanistic pathways of Phenol, 4-fluoro-2,6-bis(1-methylethyl)- have revealed its interaction with key enzymatic targets. Molecular docking studies suggest that the compound binds to the active sites of certain bacterial enzymes, disrupting their function and leading to bacterial cell death. Similarly, its anti-inflammatory effects are attributed to the modulation of signaling pathways involved in cytokine production. These insights provide a foundation for structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy and selectivity.

Despite these promising results, challenges remain in the development of Phenol, 4-fluoro-2,6-bis(1-methylethyl)- as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Researchers are currently exploring formulation strategies, including the use of nanocarriers, to enhance the compound's delivery and therapeutic index. Additionally, in vivo studies are underway to evaluate its pharmacokinetics and safety profile.

In conclusion, Phenol, 4-fluoro-2,6-bis(1-methylethyl)- (CAS: 174791-66-3) represents a promising candidate for various pharmaceutical applications. Its unique chemical structure and demonstrated biological activities make it a valuable subject of ongoing research. Future studies should focus on overcoming the current limitations and advancing the compound toward clinical evaluation. This research brief underscores the importance of continued investigation into this compound, which holds significant potential for addressing unmet medical needs.

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